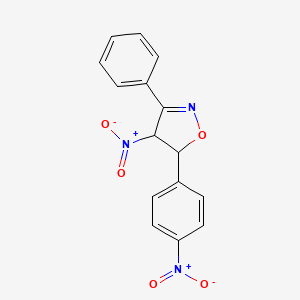
4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a compound belonging to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of nitro groups and an oxazole ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves the nitration of 5-(4-nitrophenyl)isoxazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring . The reaction conditions, such as temperature and concentration of the acids, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of advanced nitrating agents such as acetylnitrate or nitronium tetrafluoroborate can enhance the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-5-(4-nitrophenyl)isoxazole
- 4-Nitro-5-(3-nitrophenyl)isoxazole
- 4-Nitro-5-(2-nitrophenyl)isoxazole
Uniqueness
4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is unique due to the presence of both nitro groups and an oxazole ring, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C15H11N3O5 |
|---|---|
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
4-nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H11N3O5/c19-17(20)12-8-6-11(7-9-12)15-14(18(21)22)13(16-23-15)10-4-2-1-3-5-10/h1-9,14-15H |
Clave InChI |
HLCKDFGBHDBICY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)
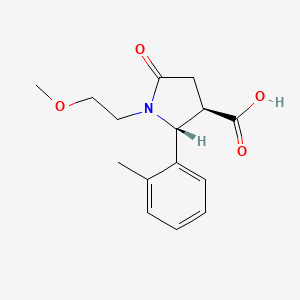


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
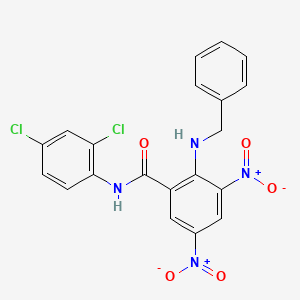
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)
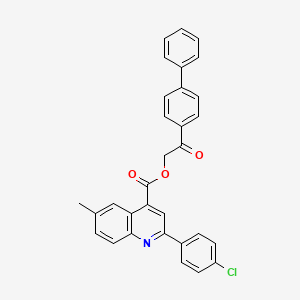

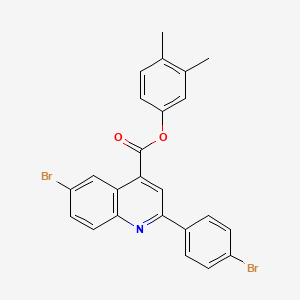
![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)
